2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide
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Overview
Description
2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide typically involves multiple steps One common method starts with the preparation of the dioxaborolane ring, which is then coupled with a pyridine derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different boron-containing compounds, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the development of new drugs and as a probe in biological assays.
Industry: Used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide exerts its effects involves interactions with specific molecular targets. The boron-containing dioxaborolane ring can form stable complexes with various biomolecules, influencing their activity and function. The compound may also participate in catalytic cycles, facilitating chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H20BN3O3 |
---|---|
Molecular Weight |
277.13 g/mol |
IUPAC Name |
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide |
InChI |
InChI=1S/C13H20BN3O3/c1-12(2)13(3,4)20-14(19-12)9-5-6-16-11(7-9)17-8-10(15)18/h5-7H,8H2,1-4H3,(H2,15,18)(H,16,17) |
InChI Key |
SRSNWUPTLIYBAF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NCC(=O)N |
Origin of Product |
United States |
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